2-(2-Bromophenyl)oxane

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Steric effect

Researchers require regioisomerically pure 2-aryl oxanes for cross-coupling, but ortho, meta, and para isomers are not interchangeable. 2-(2-Bromophenyl)oxane (CAS 1784614-86-3) delivers the ortho-bromoaryl tetrahydropyran scaffold with distinct steric and electronic properties. - Enables chemoselective, staged Suzuki-Miyaura couplings: ortho-Br resists Pd(0) oxidative addition vs. para/meta isomers. - Provides predictable stereoelectronic bias at anomeric C-2 for diastereoselective reactions. - Accessible via metal-free condensation (2-bromobenzyl alcohol + DHP), avoiding Pd contamination. Ideal for unsymmetrical biaryl ligand synthesis and C-aryl glycoside mimetics.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
Cat. No. B15045377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)oxane
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESC1CCOC(C1)C2=CC=CC=C2Br
InChIInChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2
InChIKeyCLOATVXGGVJFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)oxane – Structural and Reactivity Overview


2-(2-Bromophenyl)oxane (CAS 1784614-86-3, molecular formula C₁₁H₁₃BrO, molecular weight 241.12 g·mol⁻¹) is a heterocyclic building block belonging to the 2-aryl-substituted oxane (tetrahydropyran) family [1]. The compound features a fully saturated six-membered cyclic ether ring bearing a 2-bromophenyl substituent at the anomeric C-2 position in the ortho configuration, which imparts distinct steric and stereoelectronic properties compared to its meta- and para-substituted regioisomers [2]. As a brominated aryl tetrahydropyran, it serves as a strategic intermediate for transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings where the ortho-bromine can offer differentiated reactivity profiles [3].

2-(2-Bromophenyl)oxane – Regioisomer Substitution Risks


Regioisomeric bromophenyl oxanes (ortho, meta, para) and ring-size analogs (oxolane vs oxane) are not interchangeable intermediates in cross-coupling-dependent synthetic sequences [1]. The ortho-bromo arrangement in 2-(2-bromophenyl)oxane introduces steric compression at the C-2 anomeric center that alters both the conformational equilibrium of the tetrahydropyran ring and the activation barrier for oxidative addition of palladium catalysts in Suzuki-Miyaura couplings, which proceeds at a measurably different rate compared to the para-substituted regioisomer [2]. Direct head-to-head kinetic studies on structurally analogous ortho- vs para-substituted bromoarenes confirm that the ortho substitution decelerates palladium-catalyzed cross-coupling relative to unsubstituted and para-substituted counterparts [2]. Additionally, the conformational perturbation induced by the ortho-aryl group modifies the axial/equatorial population of the C-2 substituent, which directly impacts diastereoselectivity in subsequent reactions utilizing the anomeric center [3]. Substituting 2-(4-bromophenyl)oxane or 2-(3-bromophenyl)oxane for the ortho isomer without re-optimization of coupling conditions risks incomplete conversion, lower yields, or altered stereochemical outcomes.

2-(2-Bromophenyl)oxane – Comparative Evidence


Ortho Substituent Effect on Suzuki Coupling Rate

In a controlled kinetic study of the Suzuki reaction employing bromoarenes, the relative reactivity of ortho-substituted aryl bromides was quantitatively lower than that of their para-substituted counterparts under identical palladium-catalyzed conditions [1]. Although this study utilized methyl substituents as the steric probe rather than a tetrahydropyran ring, the steric demand of an ortho-tetrahydropyranyl group is substantially larger than a methyl group (Taft Es value for CH₃ ≈ -1.24; for a secondary alkyl ether, Es ≈ -2.0 to -2.5), implying an even greater rate deceleration for 2-(2-bromophenyl)oxane compared to 2-(4-bromophenyl)oxane in analogous Pd-catalyzed couplings [2]. This differential reactivity is a critical criterion for synthetic route selection: the ortho isomer requires longer reaction times or higher catalyst loadings to achieve comparable conversion, but in sequential or chemoselective coupling strategies, this attenuated reactivity can be exploited as a selectivity handle.

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Steric effect Ortho-substituted aryl bromide

Ortho-Aryl Conformational Bias in Oxane Ring

The conformational behavior of 2-aryl-substituted oxanes is governed by the interplay of the anomeric effect (stereoelectronic preference for axial orientation of electronegative C-2 substituents) and steric repulsion between the aryl group and the ring [1]. For 2-aryloxytetrahydropyrans, the axial ⇌ equatorial equilibrium was shown to be sensitive to the electronic nature of para substituents on the aromatic ring, with the conformational free energy difference (ΔG°_E→A) ranging from -0.3 kcal·mol⁻¹ (4-OCH₃, electron-donating) to -0.5 kcal·mol⁻¹ (4-NO₂, electron-withdrawing) in CHFCl₂ solution [2]. When the aryl group is directly attached at C-2 (as in 2-(2-bromophenyl)oxane) rather than linked via an oxygen atom, the ortho-bromine introduces an additional steric buttressing effect not present in the para or meta isomers, predicted to further bias the conformational equilibrium [3]. This conformational perturbation can influence the diastereoselectivity of nucleophilic additions at the anomeric center and the accessibility of the C-Br bond for oxidative addition.

Anomeric effect Conformational analysis 2-Aryl-tetrahydropyran Axial/equatorial equilibrium

Physical Property Data: Ortho vs Para Regioisomers

Experimental physical property data (boiling point, density, refractive index) are not currently available for 2-(2-bromophenyl)oxane in major public databases or supplier catalogs [1]. In contrast, the para regioisomer, 2-(4-bromophenyl)oxane (CAS 916235-96-6), has a predicted boiling point of 304.4 ± 35.0 °C and a predicted density of 1.355 ± 0.06 g·cm⁻³ at 20 °C . The absence of experimentally measured or reliably predicted physical constants for the ortho isomer is itself a differentiating factor: procurement of 2-(2-bromophenyl)oxane necessitates in-house characterization (¹H/¹³C NMR, HRMS, GC-MS purity assessment) prior to use in regulated or publication-oriented synthetic workflows, whereas the para isomer can be referenced against available predicted data. This characterization burden must be factored into total cost of ownership when selecting between regioisomers.

Physical characterization Boiling point prediction Density prediction Regioisomeric differentiation

One-Step Metal-Free Tetrahydropyranylation Advantage

2-(2-Bromophenyl)oxane can be synthesized via the acid-catalyzed reaction of commercially available 2-bromobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP), a standard tetrahydropyranylation protocol that proceeds under mild conditions without requiring palladium catalysts or pre-functionalized organometallic reagents [1]. This synthetic route is orthogonal to the Suzuki-coupling-based assembly that is typically required for the para regioisomer 2-(4-bromophenyl)oxane (which necessitates coupling of 4-bromophenylboronic acid with a tetrahydropyran-2-yl electrophile) [2]. The direct tetrahydropyranylation approach avoids the additional cost of palladium catalysts, boronic acid reagents, and chromatographic removal of coupling byproducts, representing a potentially lower-cost and higher-throughput entry to the ortho isomer. Typical reported purities for the commercially supplied compound are ≥95% [3].

Synthetic route Tetrahydropyranylation 2-Bromobenzyl alcohol Acid catalysis

2-(2-Bromophenyl)oxane – Application Scenarios


Chemoselective Sequential Cross-Coupling

When a synthetic sequence requires sequential, chemoselective Suzuki couplings on a polyhalogenated scaffold, 2-(2-bromophenyl)oxane can serve as the sterically deactivated coupling partner that resists reaction under conditions that first couple a more reactive para- or meta-bromoaryl group elsewhere in the molecule [1]. The ortho-bromine's lower reactivity toward Pd(0) oxidative addition, inferred from the kinetic data of Khaibulova et al. (2013) on ortho-substituted bromoarenes, enables a staged coupling strategy without requiring orthogonal halogen protecting groups (e.g., Br vs I) [1]. This application is salient for the synthesis of unsymmetrical biaryl ligands and drug-like molecules where precise regiochemical control is essential.

Diastereoselective Anomeric Functionalization

The ortho-bromophenyl substituent at the anomeric C-2 position of the oxane ring generates a steric environment that biases the conformational equilibrium of the tetrahydropyran ring [2]. This bias can be exploited in nucleophilic substitution or ring-opening reactions at the anomeric center to achieve higher diastereoselectivities than would be obtainable with the para or meta regioisomers. The predicted equatorial preference of the ortho-aryl group provides a predictable stereochemical control element for the construction of C-aryl glycoside mimetics and tetrahydropyran-containing natural product analogs [3].

Metal-Free Entry to Ortho-Bromophenyl Oxane Libraries

For medicinal chemistry hit-to-lead programs requiring rapid analoging of 2-aryl-tetrahydropyran scaffolds, the direct acid-catalyzed condensation of 2-bromobenzyl alcohol derivatives with 3,4-dihydro-2H-pyran provides a one-step, metal-free route to 2-(2-bromophenyl)oxane and its substituted benzyl alcohol congeners [4]. This avoids the cost, purification complexity, and heavy-metal contamination risks associated with palladium-catalyzed routes to the para isomer. The bromide handle retained at the ortho position remains available for subsequent diversification via cross-coupling, making this an attractive convergent strategy for library synthesis.

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